5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide
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Overview
Description
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-2-FURAMIDE is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyrazole ring substituted with a bromo group and two methyl groups, linked to a furan ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-2-FURAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclocondensation reaction between a suitable hydrazine and a 1,3-dicarbonyl compound.
Methylation: Methyl groups are introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Coupling with Furan Ring: The pyrazole derivative is then coupled with a furan ring through a methylene bridge using a suitable linker and catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromo group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-2-FURAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methyl groups on the pyrazole ring contribute to its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-METHYL-2-FURAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromo and methyl groups on the pyrazole ring, along with the furan moiety, enhances its versatility in various applications compared to other similar compounds .
Properties
Molecular Formula |
C12H14BrN3O2 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C12H14BrN3O2/c1-7-11(13)8(2)16(15-7)6-9-4-5-10(18-9)12(17)14-3/h4-5H,6H2,1-3H3,(H,14,17) |
InChI Key |
FZBKWLTWVNEATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC)C)Br |
Origin of Product |
United States |
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